molecular formula C9H11NO2 B101988 Methyl 3-amino-2-methylbenzoate CAS No. 18583-89-6

Methyl 3-amino-2-methylbenzoate

Cat. No.: B101988
CAS No.: 18583-89-6
M. Wt: 165.19 g/mol
InChI Key: ZOOQFAUFPWXUMI-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-methylbenzoate can be synthesized through several methods. One common method involves the reduction of 3-nitro-2-methylbenzoic acid methyl ester. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the direct esterification of 3-amino-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid as a catalyst.

Major Products:

Scientific Research Applications

Methyl 3-amino-2-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Methyl 2-amino-3-methylbenzoate
  • Methyl 3-amino-4-methylbenzoate
  • Methyl 4-amino-2-methylbenzoate

Comparison: Methyl 3-amino-2-methylbenzoate is unique due to the position of the amino and ester groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQFAUFPWXUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396614
Record name Methyl 3-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18583-89-6
Record name Methyl 3-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methylbenzoic acid methyl ester
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Synthesis routes and methods I

Procedure details

Methyl 2-methyl-3-nitrobenzoate (10.0 g) is dissolved in acetic acid (50 ml) and thereto 5% Pd-C (1 g) is added to carry out catalytic reduction at room temperature under 1 atm. After 1.5 hours, the catalyst is filtered off. The reaction mixture is concentrated, and thereto is added water, and the mixture is made alkaline with potassium carbonate, followed by extraction with dichloromethane. The solvent is concentrated to give methyl 2-methyl-3-aminobenzoate (8.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

40 g of methyl 2-methyl-3-nitrobenzoate was dissolved in 120 ml of methanol, and 157 g of concentrated hydrochloric acid was added thereto. Then, 36.8 g of iron powder was gradually added while maintaining the mixture at a temperature of not higher than 60° C. The mixture was stirred at room temperature for 4 hours and then poured into 1 liter of ice water. The solution was neutralized with sodium carbonate and extracted with chloroform (after filtering off insolubles). The extract was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. Then, the solvent was distilled off to obtain 27.8 g of the desired product as an oily substance.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
36.8 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

In the presence of 0.1 gram of 5% palladium on carbon, a solution of 14.0 grams (0.072 mole) of methyl 2-methyl-3-nitrobenzoate in 100 mL of ethanol was hydrogenated using a Parr hydrogenator, yielding 11.6 grams of subject compound. The NMR spectrum was consistent with the proposed structure. The reaction was run several times.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 3-amino-2-methylbenzoic acid (500 mg, 3.3 mmol) in methanol (20 ml) was added sulfuric acid (500 μl) and heated to 70° C. for 22 h, at which point the volume was reduced by rotary evaporation. The residue was diluted with saturated sodium bicarbonate and extracted with ethyl acetate. The resultant organic layer was dried over sodium sulfate, filtered, and then concentrated to afford a tan oil (125 mg, 23%) of methyl 3-amino-2-methylbenzoate, which was used without further purification. 1H NMR (400 MHz, DMSO-d6): 6.99-6.93 (m, 1H), 6.89-6.86 (d, 1H), 6.81-6.78 (d, 1H), 5.12-5.07 (br. s, 2H), 3.78 (s, 3H), 2.16 (s, 3H). MS (EI) for C9H11NO2: 166 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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